3-甲基-4H-1,2,4-三唑-4-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

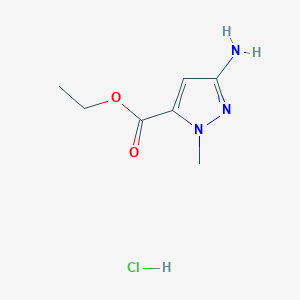

“3-methyl-4H-1,2,4-triazol-4-amine hydrochloride” is a chemical compound that belongs to the class of organic compounds known as triazoles . It is characterized by a 1,2,4-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .

Synthesis Analysis

The synthesis of 1,2,4-triazole-containing scaffolds, such as “3-methyl-4H-1,2,4-triazol-4-amine hydrochloride”, has been a subject of interest in medicinal chemistry due to their wide range of biological activities . Various synthetic methods have been reported, providing access to a wide range of 1,2,4-triazole derivatives via multistep synthetic routes .Molecular Structure Analysis

The molecular structure of “3-methyl-4H-1,2,4-triazol-4-amine hydrochloride” includes a 1,2,4-triazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms . The InChI code for this compound is 1S/C4H8N4.ClH/c1-5-2-4-6-3-7-8-4;/h3,5H,2H2,1H3, (H,6,7,8);1H .Chemical Reactions Analysis

The 1,2,4-triazole ring in “3-methyl-4H-1,2,4-triazol-4-amine hydrochloride” can participate in various chemical reactions. For instance, it can undergo reactions with different primary amines to form various derivatives . The 1,2,4-triazole ring can also interact with biological receptors through hydrogen-bonding and dipole interactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “3-methyl-4H-1,2,4-triazol-4-amine hydrochloride” include a molecular weight of 148.59 and a solid form . The compound has a storage temperature of room temperature .科学研究应用

合成和抗菌活性

由 Bektaş 等人 (2007) 进行的一项研究重点关注了各种酯类乙氧羰基腙与伯胺反应合成的新型 4,5-二取代-2,4-二氢-3H-1,2,4-三唑-3-酮衍生物。对这些化合物的抗菌活性进行了评估,结果表明一些衍生物对被测微生物表现出良好至中等的活性。这项研究突出了 1,2,4-三唑衍生物在开发新型抗菌剂中的潜在用途 (Bektaş 等人,2007)。

杂环体系合成

M. Yu. (2015) 的研究探索了 4-乙酰-1,2,3-三唑-5-醇钠盐与肼衍生物的相互作用,从而合成了 5-甲基-1,2,3-三唑-4-苯基甲酰胺-苯酰胺和双-5,5'-二甲基-[1,1']双[[1,2,3]三唑基]-4,4'-二羧酸衍生物。这项研究展示了三唑化合物在形成各种杂环体系中的多功能性,这可能对制药和材料科学应用产生影响 (M. Yu.,2015)。

聚合物配合物和配位化学

Li 等人 (2012) 研究了含有 3,5-双{4-[(苯并咪唑-1-基)甲基]苯基}-4H-1,2,4-三唑-4-胺及其与 HgCl2 的聚合物配合物的分子结构,揭示了构象行为的见解以及通过氢键创建二维网络的潜力。这项研究有助于理解配位化学和新型聚合材料的设计 (Li 等人,2012)。

腐蚀抑制

Bentiss 等人 (2007) 的一项研究考察了使用 4H-1,2,4-三唑衍生物作为盐酸溶液中低碳钢的腐蚀抑制剂。研究结果表明,这些衍生物有效抑制腐蚀,效率取决于抑制剂分子中存在的取代基。此应用对于腐蚀阻力至关重要的工业过程至关重要 (Bentiss 等人,2007)。

作用机制

Target of Action

It is known that triazole derivatives, such as this compound, often target the heme protein, which cocatalyzes cytochrome p-450-dependent 14α-demethylation of lanosterol . This process is crucial in the biosynthesis of ergosterol, a vital component of fungal cell membranes .

Mode of Action

It is known that triazole compounds generally inhibit the cytochrome p-450-dependent 14α-demethylation of lanosterol, thereby disrupting the synthesis of ergosterol . This disruption leads to changes in the permeability and rigidity of the fungal cell membrane, ultimately causing cell death .

Biochemical Pathways

The compound likely affects the ergosterol biosynthesis pathway, given its potential interaction with the heme protein involved in the 14α-demethylation of lanosterol . The inhibition of this pathway can lead to the accumulation of 14α-methyl sterols, which are toxic to the fungal cell and can lead to cell death .

Pharmacokinetics

The compound’s solubility in water and alcohol suggests that it may have good bioavailability.

Result of Action

The compound’s potential inhibition of the ergosterol biosynthesis pathway can lead to the accumulation of toxic 14α-methyl sterols, changes in the permeability and rigidity of the fungal cell membrane, and ultimately, cell death . Some triazole derivatives have shown good or moderate antimicrobial activities against certain microorganisms .

Action Environment

The action, efficacy, and stability of 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride can be influenced by various environmental factors. For instance, the compound’s solubility in water and alcohol suggests that its action may be influenced by the solvent environment.

安全和危害

The safety information available indicates that “3-methyl-4H-1,2,4-triazol-4-amine hydrochloride” may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding contact with skin and eyes, and ensuring adequate ventilation during handling .

生化分析

Biochemical Properties

It is known that triazole derivatives, which include 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride, have been used as corrosion inhibitors . They interact with metal surfaces, displacing water molecules and forming a protective film

Cellular Effects

It is known that triazole derivatives can cause changes in behavior, such as altered sleep time and general depressed activity

Molecular Mechanism

It is known that triazole derivatives can interact with d-orbitals of metals to provide a protective film

Dosage Effects in Animal Models

It is known that triazole derivatives can cause changes in behavior, such as altered sleep time and general depressed activity

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride involves the reaction of 3-methyl-4H-1,2,4-triazole with hydrochloric acid in the presence of a reducing agent.", "Starting Materials": [ "3-methyl-4H-1,2,4-triazole", "Hydrochloric acid", "Reducing agent (e.g. sodium borohydride)" ], "Reaction": [ "Dissolve 3-methyl-4H-1,2,4-triazole in a suitable solvent (e.g. ethanol)", "Add hydrochloric acid to the solution and stir for several hours at room temperature", "Add the reducing agent to the reaction mixture and stir for several more hours", "Filter the resulting precipitate and wash with cold solvent", "Dry the product under vacuum to obtain 3-methyl-4H-1,2,4-triazol-4-amine hydrochloride" ] } | |

CAS 编号 |

56873-82-6 |

分子式 |

C3H7ClN4 |

分子量 |

134.6 |

纯度 |

95 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。